3-[5-(3-broMophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid
Overview
Description
The compound “3-[5-(3-broMophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid” is a chemical compound that belongs to the group of oxazoles . It has an empirical formula of C11H9BrN2O3 and a molecular weight of 297.10 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H9BrN2O3/c12-8-3-1-7(2-4-8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16)
. This indicates the presence of a bromophenyl group attached to an oxadiazol ring, which is further connected to a propanoic acid group.
Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned in the available resources, compounds with similar structures are often synthesized and studied for their potential biological activities . This suggests that future research could focus on exploring the biological activities of this compound and its potential applications in medicine or other fields.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions . The bromophenyl group may participate in halogen bonding, while the oxadiazole and propanoic acid moieties could form hydrogen bonds and engage in electrostatic interactions .
Biochemical Pathways
Given the compound’s structural similarity to other bioactive molecules, it may influence a variety of cellular processes and pathways .
Pharmacokinetics
The compound’s solubility, molecular weight, and polarity suggest that it may have reasonable bioavailability .
Result of Action
Based on its structural features, it may exert a range of biological effects, potentially including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl)propanoic acid . For instance, its solubility and stability could be affected by the pH of the environment .
Biochemical Analysis
Biochemical Properties
3-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to the inhibition of AchE activity, which affects nerve impulse transmission. Additionally, the compound’s structure allows it to participate in various binding interactions, influencing the activity of other biomolecules.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This oxidative stress can affect various cellular components, including DNA, proteins, and lipids, ultimately impacting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as AchE . The compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, affecting neural transmission. Additionally, the compound’s structure allows it to interact with other biomolecules, potentially altering their activity and function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effectiveness . In in vitro and in vivo studies, the compound’s effects on cellular function have been observed to vary, with some studies indicating potential long-term impacts on cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, the compound can induce toxic or adverse effects, including oxidative stress and cellular damage. These dosage-dependent effects highlight the importance of determining the optimal dosage for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the production of reactive intermediates, which may further interact with cellular components, affecting their function and activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its effects. The compound is transported through cellular membranes and distributed to various tissues, where it can interact with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall effectiveness in modulating cellular processes.
Properties
IUPAC Name |
3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-8-3-1-2-7(6-8)11-13-9(14-17-11)4-5-10(15)16/h1-3,6H,4-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUXWUSVTGFHJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NO2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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